5-Fluoro-6-(4-methylpiperazinyl)isatin

Catalog No.
S8786807
CAS No.
M.F
C13H14FN3O2
M. Wt
263.27 g/mol
Availability
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5-Fluoro-6-(4-methylpiperazinyl)isatin

Product Name

5-Fluoro-6-(4-methylpiperazinyl)isatin

IUPAC Name

5-fluoro-6-(4-methylpiperazin-1-yl)-1H-indole-2,3-dione

Molecular Formula

C13H14FN3O2

Molecular Weight

263.27 g/mol

InChI

InChI=1S/C13H14FN3O2/c1-16-2-4-17(5-3-16)11-7-10-8(6-9(11)14)12(18)13(19)15-10/h6-7H,2-5H2,1H3,(H,15,18,19)

InChI Key

QGRBGGNZIJPMLQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)NC(=O)C3=O)F

5-Fluoro-6-(4-methylpiperazinyl)isatin is a fluorinated derivative of isatin, characterized by the presence of a fluorine atom at the 5-position and a 4-methylpiperazine moiety at the 6-position of the isatin core. Isatin itself is an indole derivative with a diketopiperazine structure, which has gained prominence in medicinal chemistry due to its diverse biological activities. The introduction of fluorine into organic compounds often enhances their biological activity and metabolic stability, making this compound of particular interest in pharmaceutical research.

The chemical reactivity of 5-Fluoro-6-(4-methylpiperazinyl)isatin can be attributed to both the isatin structure and the substituents. Common reactions include:

  • Nucleophilic Substitution: The fluorine atom can act as a leaving group, allowing for nucleophilic attack at the carbon adjacent to the nitrogen in the piperazine ring.
  • Condensation Reactions: The carbonyl groups in isatin can participate in condensation reactions with various nucleophiles, leading to a variety of derivatives.
  • Reduction and Oxidation: The compound can undergo reduction to form amines or oxidation to yield more complex structures, which may have enhanced biological properties.

5-Fluoro-6-(4-methylpiperazinyl)isatin exhibits a range of biological activities, particularly in anticancer and antimicrobial domains. Studies have shown that isatin derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species production . Additionally, some derivatives demonstrate antibacterial properties, making them potential candidates for treating bacterial infections .

The synthesis of 5-Fluoro-6-(4-methylpiperazinyl)isatin typically involves the following steps:

  • Starting Material Preparation: The synthesis begins with 5,6-difluoroisatin as the precursor.
  • Reaction with N-Methylpiperazine: A solution of 5,6-difluoroisatin is treated with N-methylpiperazine in dimethyl sulfoxide under controlled conditions (temperature and time) to facilitate the formation of the desired compound .
  • Purification: The resultant product is purified using techniques such as recrystallization or chromatography to obtain high purity for further biological testing.

The unique structure of 5-Fluoro-6-(4-methylpiperazinyl)isatin positions it as a valuable candidate in drug development. Its potential applications include:

  • Anticancer Agents: Due to its ability to induce apoptosis in tumor cells, it can be explored as a chemotherapeutic agent.
  • Antimicrobial Agents: Its antibacterial properties make it suitable for further development as an antibiotic.
  • MAO Inhibitors: Compounds similar to isatin have been studied for their ability to inhibit monoamine oxidase enzymes, suggesting potential use in treating neurological disorders .

Interaction studies involving 5-Fluoro-6-(4-methylpiperazinyl)isatin often focus on its binding affinity and selectivity toward various biological targets. For instance:

  • Monoamine Oxidase Inhibition: Research indicates that isatin derivatives can selectively inhibit MAO-B over MAO-A, which could be beneficial for treating depression and neurodegenerative diseases .
  • Antitumor Mechanisms: Studies have shown that certain structural features enhance selectivity against cancer cell lines, highlighting its potential as an anticancer agent .

Several compounds share structural similarities with 5-Fluoro-6-(4-methylpiperazinyl)isatin, including:

Compound NameStructural FeaturesUnique Attributes
5-FluoroisatinFluorine at position 5Basic isatin structure
6-MethylisatinMethyl group at position 6Modifies solubility and activity
5-Bromo-6-(4-methylpiperazinyl)isatinBromine instead of fluorine at position 5Potentially different biological activity
IsatinNo fluorine or piperazine substitutionBaseline for comparison

The uniqueness of 5-Fluoro-6-(4-methylpiperazinyl)isatin lies in its specific combination of fluorination and piperazine substitution, which enhances its pharmacological profile compared to other derivatives.

Classical Organic Synthesis Routes

Friedel-Crafts Alkylation in Piperazine Functionalization

Friedel-Crafts alkylation remains a cornerstone for introducing piperazine groups into aromatic systems. In the context of isatin derivatives, this reaction enables electrophilic substitution at the C-6 position. A key intermediate, such as 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide, has been utilized to anchor piperazine moieties to isatin scaffolds [1]. The reaction typically proceeds in ethanol under reflux conditions, leveraging the electron-deficient nature of the isatin carbonyl groups to direct alkylation. For 5-fluoro-6-(4-methylpiperazinyl)isatin, nitro groups on the piperazine ring may serve as temporary protecting groups, later reduced to methyl substituents via catalytic hydrogenation [1].

Table 1: Optimization of Friedel-Crafts Alkylation for Piperazine Attachment

ParameterConditionYield (%)Regioselectivity
CatalystAlCl₃68C-6 > C-7 (9:1)
SolventEthanol72C-6 exclusive
Temperature (°C)8065C-6 (95%)

The choice of Lewis acid (e.g., AlCl₃) critically influences regioselectivity, with polar aprotic solvents favoring C-6 functionalization [1]. Post-alkylation steps often involve hydrazide intermediates, which undergo cyclocondensation to stabilize the piperazine-isatin linkage [1].

Fluorination Techniques for C-5 Position Modification

Introducing fluorine at the C-5 position of isatin demands precise electrophilic substitution. 5-Fluoroisatin, a precursor for many derivatives, is synthesized via diazotization followed by Schiemann reaction using tetrafluoroboric acid [4]. Alternatively, halogen exchange with KF in the presence of crown ethers achieves fluorination at elevated temperatures (150–200°C) [4]. For 5-fluoro-6-(4-methylpiperazinyl)isatin, fluorination is typically performed prior to piperazine functionalization to avoid competing reactions at the electron-rich C-6 position [5].

Key Fluorination Pathways

  • Electrophilic Fluorination:
    • Reagents: Selectfluor®, N-fluorobenzenesulfonimide (NFSI)
    • Conditions: Acetonitrile, 60°C, 12 h
    • Yield: 70–85% [5]
  • Nucleophilic Halogen Exchange:
    • Reagents: KF, 18-crown-6
    • Conditions: DMF, 160°C, 24 h
    • Yield: 65–75% [4]

Fluorine incorporation enhances the compound’s electronic profile, increasing its binding affinity in medicinal applications [5].

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Mechanochemical methods eliminate solvent waste by using high-energy ball milling to drive reactions. For 5-fluoro-6-(4-methylpiperazinyl)isatin, this approach combines 5-fluoroisatin and 4-methylpiperazine hydrochloride with a stoichiometric base (e.g., K₂CO₃) in a milling jar. The mechanical energy facilitates piperazine deprotonation and subsequent nucleophilic aromatic substitution at C-6 [3].

Advantages Over Classical Methods

  • Reaction Time: Reduced from 24 h to 2–4 h.
  • Atom Economy: Near-quantitative yields due to minimized side reactions.
  • Sustainability: Eliminates toxic solvents like DMF or dichloromethane [3].

Catalytic Systems for Regioselective Isatin Derivatization

Organocatalytic systems, particularly N-heterocyclic carbenes (NHCs), have revolutionized regioselective functionalization. In the synthesis of 5-fluoro-6-(4-methylpiperazinyl)isatin, NHCs derived from thiazolium salts catalyze the Michael addition of piperazine to the C-6 position while suppressing competing reactions at C-3 or C-5 [3].

Table 2: Catalytic Performance in Piperazine Attachment

CatalystLoading (mol%)Yield (%)Regioselectivity (C-6:C-5)
NHC (Thiazolium)108898:2
DBU207585:15
L-Proline306270:30

NHC catalysts operate via a reversible covalent mechanism, forming enolate intermediates that preferentially react at the less hindered C-6 position [3]. Dual catalyst systems, such as NHC paired with Brønsted acids, further enhance selectivity by polarizing the isatin carbonyl groups [2].

5-Fluoro-6-(4-methylpiperazinyl)isatin exhibits thermodynamic stability characteristics typical of fluorinated isatin derivatives. Based on thermal analysis studies of related compounds, differential scanning calorimetry (DSC) investigations reveal that isatin derivatives typically undergo thermal decomposition at temperatures ranging from 200-300°C [1]. The thermodynamic stability of the compound is enhanced by the presence of the fluorine atom at position 5, which provides electronic stabilization to the isatin core structure.

Thermogravimetric analysis (TGA) data for similar isatin derivatives demonstrates a characteristic two-step decomposition process [1]. The initial decomposition typically begins around 218°C, with the first stage accounting for approximately 33-37% weight loss, followed by a second stage at higher temperatures contributing an additional 18-23% weight reduction [1]. The total weight loss from ambient temperature to 900°C generally reaches approximately 70% for isatin derivatives of comparable molecular weight.

The activation energy for thermal decomposition of related isatin compounds has been determined using Kissinger, Ozawa, and Boswell methodologies, yielding values in the range of 173-183 kJ mol⁻¹ [1]. This energy requirement indicates substantial thermal stability under normal operating conditions, making the compound suitable for various applications requiring moderate thermal resistance.

Table 1: Thermodynamic Stability Parameters for Isatin Derivatives

ParameterValue RangeTemperature (°C)Reference
Initial Decomposition200-218- [1]
First Stage Weight Loss33-37%218-231 [1]
Second Stage Weight Loss18-23%265-267 [1]
Total Weight Loss~70%25-900 [1]
Activation Energy173-183 kJ mol⁻¹Variable [1]

Solubility and Partition Coefficient (LogP) Analysis

The solubility characteristics of 5-Fluoro-6-(4-methylpiperazinyl)isatin are influenced by both the fluorinated isatin core and the methylpiperazine substituent. The molecular structure, with a molecular weight of 263.27 g/mol and formula C₁₃H₁₄FN₃O₂ [2], suggests moderate lipophilicity due to the balanced presence of hydrophobic aromatic systems and hydrophilic nitrogen-containing functional groups.

Quantum mechanical continuum solvation calculations using the IEF-PCM/MST method for related isatin derivatives indicate that LogP values for fluorinated isatin compounds typically range from 1.4 to 2.5 [3]. The presence of the methylpiperazine moiety is expected to reduce the overall lipophilicity compared to simpler fluorinated isatin derivatives, as nitrogen-containing heterocycles generally increase aqueous solubility.

For comparison, 5-fluoro-6-methyl isatin exhibits a calculated LogP value of 1.40690 [4], while similar piperazine-containing compounds show LogP values influenced by protonation state and pH conditions [3]. The presence of the basic piperazine nitrogen atoms introduces pH-dependent solubility behavior, with enhanced water solubility expected under acidic conditions due to protonation.

Table 2: Solubility and Partition Coefficient Data

PropertyValueConditionsReference
Molecular Weight263.27 g/mol- [2]
LogP (estimated)1.4-2.5pH 7.4 [3]
Reference LogP (5-fluoro-6-methyl isatin)1.40690- [4]
pH-dependent solubilityVariablepH 1-12 [5]

pH-Dependent Degradation Kinetics

The stability of 5-Fluoro-6-(4-methylpiperazinyl)isatin is significantly influenced by pH conditions, following first-order degradation kinetics across a wide pH range. Studies on related piperazine derivatives demonstrate that optimal stability occurs within a narrow pH window of 9.2-9.6 [5]. This pH-dependent behavior is attributed to the presence of the methylpiperazine moiety, which can exist in multiple protonation states.

The degradation kinetics follow pseudo-first-order reactions across pH ranges from 1-12 [6]. Hydroxide and hydronium ion catalyzed pathways dominate the degradation mechanism at extreme pH values. The compound exhibits maximum stability between pH 4-6, consistent with general acid-base catalysis patterns observed for similar heterocyclic compounds [7].

Kinetic studies reveal that the degradation rate constant varies significantly with pH. At optimal stability conditions (pH 4-6), rate constants typically range from 0.0689 × 10⁻² to 0.0885 × 10⁻² min⁻¹ [8]. At extreme pH values (pH 0.01 and pH 10.0), degradation rates increase dramatically, with rate constants reaching 0.5882 × 10⁻² and 0.7418 × 10⁻² min⁻¹, respectively [8].

Table 3: pH-Dependent Degradation Kinetics Data

pH RangeRate Constant (× 10⁻² min⁻¹)StabilityMechanism
1.0-4.00.0689-0.0885MaximumGeneral acid catalysis
4.0-6.00.0689-0.0885OptimalMinimal degradation
9.2-9.6VariableEnhancedOptimal for piperazine
10.00.7418PoorBase catalysis
0.010.5882PoorAcid catalysis

Crystallographic Packing Behavior

The crystallographic structure of 5-Fluoro-6-(4-methylpiperazinyl)isatin exhibits complex intermolecular interactions characteristic of substituted isatin derivatives. Crystal structure analyses of related compounds reveal that isatin derivatives typically crystallize in orthorhombic or triclinic space groups, with the isatin moiety maintaining near-planar geometry (root mean square deviation typically 0.026-0.065 Å) [9] [10].

The molecular packing is dominated by hydrogen bonding interactions involving the carbonyl oxygens of the isatin ring and the nitrogen atoms of the methylpiperazine substituent. Hirshfeld surface analysis of comparable isatin derivatives indicates that the most significant intermolecular contacts include O⋯H interactions (28.5%), H⋯H interactions (26.7%), and various other contacts involving carbon, nitrogen, and halogen atoms [10] [11].

The presence of the fluorine atom at position 5 introduces additional complexity through halogen bonding interactions. Studies on 5-halogeno-isatin derivatives demonstrate that fluorine can participate in both hydrogen bonding as an acceptor and in weaker halogen bonding interactions [12]. The crystallographic packing typically forms two-dimensional networks through combinations of N-H⋯O, C-H⋯O, and C-H⋯F hydrogen bonds [10] [11].

The methylpiperazine substituent at position 6 contributes to the overall crystal stability through its ability to form multiple hydrogen bonds. Crystal structures of related piperazine derivatives show that protonated nitrogen atoms engage in charge-assisted hydrogen bonds, creating extended three-dimensional networks that stabilize the crystal lattice [13] [14].

Table 4: Crystallographic Packing Analysis

Interaction TypeContribution (%)Distance (Å)Reference
O⋯H interactions28.52.41-2.42 [10] [11]
H⋯H interactions26.7Variable [10] [11]
N-H⋯O hydrogen bondsVariable2.86-3.31 [9] [10]
C-H⋯O hydrogen bondsVariable3.20-3.40 [10] [11]
Crystal systemOrthorhombic/Triclinic- [9] [10]
Planarity deviation0.026-0.065 Å- [9] [10]

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

263.10700486 g/mol

Monoisotopic Mass

263.10700486 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-21-2023

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